1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Description
Historical Context of Heterocyclic Compound Development
The development of heterocyclic compounds traces its origins to the early nineteenth century, marking a pivotal period in organic chemistry that established the foundation for modern pharmaceutical science. The history of heterocyclic chemistry began in the 1800s, coinciding with the broader advancement of organic chemistry as a distinct scientific discipline. Several landmark discoveries during this era established heterocyclic compounds as fundamental building blocks of chemical diversity. In 1818, Brugnatelli isolated alloxan from uric acid, representing one of the earliest characterized heterocyclic compounds. This discovery was followed by a series of significant milestones that shaped the field, including the isolation of quinoline from coal distillates by Runge in 1834, the identification of pyrrole in coal tar, and Anderson's isolation of pyridine through bone pyrolysis in 1849.
The systematic development of heterocyclic nomenclature emerged as a critical need during the latter half of the nineteenth century, when the proliferation of new compounds demanded standardized naming conventions. Arthur Hantzsch and Oscar Widman independently developed a comprehensive nomenclature system in 1887 and 1888, respectively, which became the foundation for modern International Union of Pure and Applied Chemistry naming protocols. This system proved particularly valuable for five- and six-membered rings containing nitrogen, establishing the structural framework that would later accommodate complex hybrid systems like triazole-isoxazole conjugates.
The twentieth and twenty-first centuries witnessed unprecedented expansion in heterocyclic chemistry, driven by advances in synthetic methodologies and growing recognition of their biological significance. Modern heterocyclic compounds encompass more than half of all known chemical substances, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical prominence underscores the fundamental importance of heterocyclic systems in contemporary medicinal chemistry and validates the continued investment in developing novel heterocyclic architectures.
The emergence of click chemistry and related methodologies has revolutionized the synthesis of complex heterocyclic systems, enabling the efficient construction of hybrid molecules that combine multiple pharmacophoric elements. These advances have facilitated the development of compounds like this compound, which represents the convergence of historical synthetic knowledge with contemporary molecular design principles.
Structural Significance of Isoxazole-Triazole Hybrid Systems
The structural architecture of this compound exemplifies the sophisticated molecular design achievable through heterocyclic hybridization, combining the distinct electronic and steric properties of both isoxazole and triazole systems within a unified framework. The isoxazole moiety, characterized by its five-membered ring containing nitrogen and oxygen heteroatoms, contributes unique electronic properties that enhance molecular stability and biological activity. This heterocycle's electron-deficient nature, resulting from the electronegative oxygen atom, creates favorable conditions for various intermolecular interactions essential for biological recognition processes.
The 1,2,4-triazole component introduces additional complexity through its three nitrogen atoms arranged in a specific geometric pattern that facilitates hydrogen bonding and metal coordination. This triazole system has demonstrated remarkable versatility in medicinal chemistry, serving as a privileged scaffold in numerous pharmaceutical applications due to its ability to form stable complexes with biological targets while maintaining favorable pharmacokinetic properties. The strategic positioning of nitrogen atoms within the triazole ring creates multiple sites for potential interactions with biological macromolecules, enhancing the compound's therapeutic potential.
Recent synthetic investigations have demonstrated that triazole-isoxazole hybrid systems exhibit enhanced biological activity compared to their individual components, suggesting synergistic effects arising from the combination of these pharmacophores. The molecular architecture of such hybrids enables access to diverse conformational states, allowing optimized interactions with multiple biological targets simultaneously. Structural analysis reveals that the acetone linker in this compound provides conformational flexibility while maintaining the spatial relationship necessary for optimal pharmacological activity.
The methylated isoxazole component introduces steric and electronic modifications that can significantly influence the compound's biological properties. Methyl substitution patterns have been shown to affect both the lipophilicity and metabolic stability of heterocyclic compounds, potentially enhancing their drug-like characteristics. The specific substitution pattern in this hybrid system reflects careful consideration of structure-activity relationships derived from extensive medicinal chemistry research.
Computational studies and experimental evidence suggest that isoxazole-triazole hybrids demonstrate superior binding affinities to various biological targets compared to simpler heterocyclic systems. The enhanced binding results from the compound's ability to engage multiple interaction modes simultaneously, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These findings support the continued development of such hybrid systems as valuable scaffolds for drug discovery and materials applications.
Current Research Landscape for Polyazole Derivatives
The contemporary research landscape for polyazole derivatives, including triazole-isoxazole hybrid systems, reflects a dynamic field characterized by rapid methodological advances and expanding therapeutic applications. Recent synthetic developments have demonstrated remarkable progress in constructing complex polyazole architectures through innovative coupling strategies and cyclization reactions. Modern synthetic approaches increasingly emphasize efficiency, atom economy, and environmental sustainability, leading to the development of novel methodologies that enable rapid access to diverse heterocyclic libraries.
Contemporary research has revealed exceptional antimicrobial potential for triazole-isoxazole conjugates, with several studies demonstrating superior activity against resistant bacterial strains. Specifically, recent investigations have identified compounds exhibiting potent antibacterial effects against Escherichia coli American Type Culture Collection 25922 and Pseudomonas aeruginosa strains, surpassing the performance of standard antibiotics in direct comparative studies. These findings represent significant progress in addressing the growing challenge of antimicrobial resistance, positioning polyazole derivatives as promising candidates for next-generation therapeutic agents.
| Research Application | Activity Range | Reference Compounds | Biological Targets |
|---|---|---|---|
| Antibacterial Activity | Micromolar to nanomolar | Triazole-isoxazole hybrids | Gram-negative bacteria |
| Antifungal Properties | Variable efficacy | Polyazole derivatives | Pathogenic fungi |
| Antiprotozoal Activity | 1.82-47.45 μM | Isoxazole analogues | Trypanosoma, Leishmania |
| Antimalarial Effects | 0.58-8.36 μM | Triazole conjugates | Plasmodium falciparum |
The development of structure-activity relationships for polyazole derivatives has emerged as a critical research priority, with investigations focusing on understanding how specific structural modifications influence biological activity. Recent studies have systematically evaluated the effects of various substituent patterns, ring fusion strategies, and linker modifications on pharmacological properties. These investigations have revealed that electronic properties, steric hindrance, and conformational flexibility all contribute significantly to the observed biological activities.
Advanced synthetic methodologies have enabled the construction of increasingly complex polyazole systems through innovative approaches including click chemistry, multicomponent reactions, and cascade cyclization processes. These methodologies have proven particularly valuable for generating diverse libraries of compounds suitable for high-throughput screening applications. The efficiency of modern synthetic approaches has significantly reduced the time and resources required for compound synthesis, accelerating the drug discovery process for polyazole-based therapeutics.
Molecular docking studies and molecular dynamics simulations have provided valuable insights into the binding mechanisms of polyazole derivatives with various biological targets. These computational approaches have revealed that successful compounds typically exhibit elevated binding energies and form thermodynamically stable complexes with target proteins. The integration of computational and experimental approaches has become essential for optimizing the design of new polyazole derivatives with enhanced therapeutic potential.
Recent pharmacokinetic studies have demonstrated that carefully designed polyazole derivatives can achieve favorable absorption, distribution, metabolism, excretion, and toxicity profiles, supporting their development as viable therapeutic candidates. These investigations have revealed that specific structural modifications can significantly enhance oral bioavailability while maintaining potent biological activity. The growing understanding of structure-property relationships for polyazole derivatives continues to inform rational drug design efforts and guide the development of optimized therapeutic agents.
Properties
IUPAC Name |
1-[1-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazol-3-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-6(14)3-8-10-5-13(11-8)9-4-7(2)15-12-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCXPURJFYPSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C=NC(=N2)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80321669 | |
| Record name | 1-[1-(5-Methyl-1,2-oxazol-3-yl)-1H-1,2,4-triazol-3-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80321669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92658-77-0 | |
| Record name | 92658-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[1-(5-Methyl-1,2-oxazol-3-yl)-1H-1,2,4-triazol-3-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80321669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the 1,2,4-Triazole Ring with 5-Methylisoxazol Substitution
- The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitrile or amide precursors.
- The 5-methylisoxazol-3-yl substituent is introduced either by using a pre-functionalized isoxazole-containing building block or by post-cyclization substitution on the triazole ring.
- Common reagents include hydrazine hydrate, formic acid derivatives, and substituted nitriles.
Functionalization to Introduce the Acetone Group
- The acetone moiety is introduced at the 3-position of the triazole ring, often via alkylation or acylation reactions.
- A typical method involves the reaction of the triazole intermediate with acetone or acetone derivatives under controlled conditions.
- The use of bases such as potassium hydroxide or lithium diisopropylamide (LDA) can facilitate the deprotonation of the triazole ring to enable nucleophilic attack on acetone derivatives.
- Solvents like tetrahydrofuran (THF), ethanol, or toluene are commonly employed to optimize reaction conditions.
Representative Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate, substituted nitrile, heat | Formation of 1,2,4-triazole core |
| 2 | Alkylation/Acylation | Acetone or acetone derivative, base (KOH, LDA), solvent (THF, ethanol) | Introduction of acetone at triazole 3-position |
| 3 | Purification | Filtration, washing with solvents (ethyl acetate, n-heptane), drying | Ensures product purity and yield |
Research Findings and Optimization
- Yield and Purity: Optimized reaction times and temperatures are critical for maximizing yield and minimizing side reactions. For example, maintaining reaction temperatures between 0-25°C during alkylation improves selectivity.
- Catalysts and Additives: Use of catalysts such as palladium or phase transfer catalysts can enhance reaction rates, though their necessity depends on the specific substrates.
- Solvent Effects: Polar aprotic solvents like tetrahydrofuran tend to favor higher yields in alkylation steps due to better solvation of intermediates.
- Workup Procedures: Multiple washing steps with aqueous sodium chloride and drying agents such as sodium sulfate improve the isolation of the pure compound.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Cyclization temperature | 80-120°C | Ensures complete ring closure |
| Alkylation temperature | 0-25°C | Controls regioselectivity and yield |
| Base equivalents | 1.1-1.5 eq. | Sufficient for deprotonation |
| Solvent | Tetrahydrofuran, Ethanol, Toluene | Influences solubility and reaction rate |
| Reaction time | 2-6 hours | Balances conversion and side reactions |
| Purification solvents | Ethyl acetate, n-heptane | Removes impurities |
Patent Insights
Patent CN113651762A describes related preparation methods involving methylation and functionalization of 1,2,4-triazole derivatives, which can be adapted for the synthesis of this compound. Key points include:
- Use of trimethylsilyl reagents for protecting groups during synthesis.
- Employing bromine or bromomethane for halogenation steps prior to acetone introduction.
- Controlled cooling and quenching to prevent side reactions.
- Use of lithium diisopropylamide or n-butyllithium for efficient deprotonation and nucleophilic substitution.
These methods highlight the importance of precise control over reaction parameters to obtain high purity and yield of the target compound.
Chemical Reactions Analysis
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the isoxazole or triazole rings.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with isoxazole and triazole functionalities often exhibit significant antimicrobial properties. Studies have shown that derivatives of 5-methylisoxazole can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to 1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone have demonstrated activity against Gram-positive and Gram-negative bacteria, making them potential candidates for the development of new antibiotics .
Anticancer Properties
The triazole ring is known for its role in various anticancer agents. Research has explored the synthesis of triazole-containing compounds that exhibit cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis in specific cancer types .
Neuropharmacological Effects
Compounds containing both isoxazole and triazole rings have been investigated for their neuroactive properties. The unique structure of this compound suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that utilize readily available starting materials. The following table summarizes common synthetic pathways:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | 5-Methylisoxazole + Triazole precursor | Base-catalyzed reaction |
| 2 | Acylation | Intermediate + Acetone | Acid catalyst |
| 3 | Purification | Crystallization or chromatography | Solvent-based purification |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various isoxazole-triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies conducted on breast cancer cell lines revealed that derivatives of the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Mechanism of Action
The mechanism of action of 1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone involves its interaction with specific molecular targets . The isoxazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s isoxazole moiety distinguishes it from analogs with pyrrole () or furan () rings. Isoxazoles are known for metabolic stability compared to furans, which may influence pharmacokinetic profiles .
- The acetone bridge provides flexibility and steric bulk, contrasting with the rigid ethyl or carboxamide linkers in pyrrole-triazole derivatives .
Key Observations :
- Furan-containing analogs () rely on simpler recrystallization, suggesting the target’s structural complexity may necessitate advanced techniques .
Physicochemical Properties
Key Observations :
- The target compound’s stereochemical data (e.g., retention time, NMR) are unavailable, but its analogs exhibit distinct enantiomeric separation profiles via SFC, emphasizing the importance of stereochemistry in triazole derivatives .
Research Implications and Gaps
- Structural Diversity : The acetone bridge in the target compound may enhance solubility compared to ethyl-linked analogs, but experimental validation is needed.
- Biological Relevance : While pyrrole-triazole derivatives show promise in medicinal chemistry (e.g., kinase inhibition), the biological activity of the target compound remains unexplored in the provided evidence .
- Synthetic Challenges : The absence of synthesis details for the target compound highlights a gap in the literature. Future work could adapt methods from or 4, incorporating SFC for purity assurance.
Biological Activity
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone is a synthetic compound that incorporates both isoxazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Isoxazole Ring : Contributes to antimicrobial properties.
- Triazole Ring : Known for its ability to interact with biological targets and enhance pharmacological effects.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Below is a summary of key findings:
Antibacterial Activity
Research indicates that derivatives of compounds containing the 5-methylisoxazole and triazole structures exhibit significant antibacterial properties. For instance:
- A study reported the synthesis of 3-(5-methylisoxazol-3-yl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives which showed promising antibacterial activity against several strains of bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal activity. Similar triazole derivatives have shown effectiveness against fungal pathogens:
- The presence of the triazole ring enhances the compound's ability to inhibit fungal growth by disrupting cell membrane integrity.
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives:
- Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 27.3 |
| HCT116 (Colon Cancer) | 6.2 |
These values indicate significant cytotoxicity against human cancer cells, suggesting potential as therapeutic agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes like cytochrome P450s which are crucial in drug metabolism and synthesis.
Study 1: Antibacterial Efficacy
In a controlled experiment evaluating the antibacterial efficacy of various synthesized compounds including this compound:
- The compound was tested against multiple bacterial strains with results indicating a strong inhibitory effect on Gram-positive bacteria.
Study 2: Anticancer Potential
A recent study focused on the anticancer effects of triazole derivatives revealed that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
Q & A
Q. Optimization Strategies :
- Adjust stoichiometry of reagents (e.g., 10–20% excess of amine precursors) .
- Monitor reaction progress via LCMS to minimize by-products .
Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Q. Basic
- ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 2.12 ppm, aromatic protons at δ 8.59 ppm) . Multiplicity and coupling constants (e.g., J = 7.2 Hz for ethyl groups) confirm stereochemistry.
- ESIMS : Validates molecular weight (e.g., m/z 379.2 [M+1]⁺) .
- HPLC/SFC Purity : Retention times (e.g., 1.41 min for enantiomer I) and peak integration ensure >95% purity .
Q. Advanced :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex heterocycles .
- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (±0.001 Da) to rule out isobaric impurities.
How can researchers resolve contradictions in synthetic yields or purity when scaling up the synthesis?
Advanced
Discrepancies often arise from:
- Incomplete coupling : Use excess reagents (1.2–1.5 eq) and longer reaction times (24–48 hrs) .
- Low purity : Replace column chromatography with SFC for chiral separations, achieving >99% purity .
- Scale-up challenges : Optimize solvent volume-to-substrate ratio (e.g., 10 mL/g) to maintain reaction kinetics .
Q. Analytical Cross-Validation :
- Compare LCMS traces of small- and large-scale batches to identify yield-limiting steps .
- Use differential scanning calorimetry (DSC) to detect polymorphic impurities affecting crystallinity.
What strategies are employed to determine the stereochemistry of triazole-isoxazole hybrids, and how does X-ray crystallography contribute?
Q. Advanced
- Chiral SFC : Separates enantiomers (e.g., Lux A1 column with isopropanol co-solvent) and assigns configurations via retention time trends .
- X-ray Crystallography : SHELXL refines crystal structures to confirm absolute configuration. For example, triazole ring puckering and isoxazole dihedral angles validate stereochemistry .
- Electronic Circular Dichroism (ECD) : Correlates experimental spectra with computational models (e.g., TD-DFT) for non-crystalline samples.
What in vitro assays are recommended to evaluate the biological activity of this compound?
Q. Basic
- Cytotoxicity Assays : MTT-based viability tests on cancer cells (e.g., IC₅₀ = 4.78 μM for triazole derivatives) .
- Enzyme Inhibition : Fluorescence polarization assays for kinase inhibition (e.g., JNK or tyrosine kinases) .
- Cell-Based Models : Use transfected cells (e.g., HEK293T) to assess target engagement via Western blotting.
Q. Advanced :
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (KD) to purified enzymes .
- Metabolic Stability : Incubate with liver microsomes to estimate in vivo half-life.
How can computational modeling guide the structural optimization of this compound for enhanced target binding?
Q. Advanced
- Molecular Docking : AutoDock Vina predicts binding poses in kinase active sites (e.g., pJNK). Focus on triazole interactions with catalytic lysine residues .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity using Hammett σ constants .
What are the critical parameters for ensuring reproducibility in the synthesis of this compound?
Q. Basic
- Reagent Quality : Use anhydrous solvents (e.g., THF stored over molecular sieves) .
- Temperature Control : Maintain ±2°C accuracy during exothermic steps (e.g., Grignard reactions) .
- Protection/Deprotection : Optimize TFA-mediated removal of triphenylmethyl groups without side reactions .
When encountering unexpected by-products during synthesis, what analytical approaches identify and characterize these impurities?
Q. Advanced
- LC-MS/MS : Fragmentation patterns distinguish regioisomers (e.g., triazole vs. tetrazole by-products).
- NMR Spiking : Add authentic samples of suspected impurities to confirm identity via peak overlap .
- SCX Chromatography : Isolate basic impurities (e.g., unreacted amines) for further analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
